6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

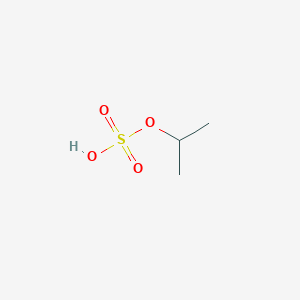

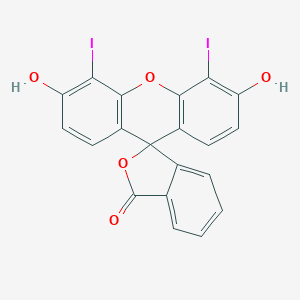

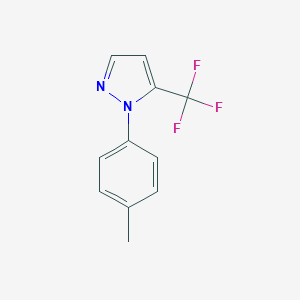

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It is related to various compounds studied for their synthetic methods and chemical properties.

Synthesis Analysis

- Synthesis often involves reactions of isoquinoline with di-tert-butyl dicarbonate in solvents like n-hexane, as demonstrated by Saito and Takahata (2009) (Saito & Takahata, 2009).

- The Heck reaction has been used for synthesizing isoquinoline-3-carboxylic acid derivatives, a process studied by Ture et al. (2011) (Ture, Rubina, Rozhkov, & Kauss, 2011).

Molecular Structure Analysis

- Advanced techniques like X-ray crystallography are often used to analyze the molecular structure of isoquinoline derivatives. This method was used by Li et al. (2013) to study similar compounds (Li, Wang, Wang, Luo, & Wu, 2013).

Chemical Reactions and Properties

- Isoquinoline compounds can undergo various chemical reactions, including carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, as described by Obika et al. (2007) (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

- Isoquinolines can also be synthesized via Pd-catalyzed oxidative carbonylation, as researched by Gabriele et al. (2011) (Gabriele, Veltri, Maltese, Spina, Mancuso, & Salerno, 2011).

Wissenschaftliche Forschungsanwendungen

Isoquinoline Derivatives in Scientific Research

Isoquinoline derivatives, including those structurally related to the specified compound, have been extensively studied for their diverse biological activities and applications in medicinal chemistry.

Antioxidant Applications : Studies on related antioxidants, such as ethoxyquin analogues, have shown their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, indicating potential applications in food preservation and stability (A. J. de Koning, 2002).

Synthetic Applications : Research on isoquinoline derivatives for the synthesis of papaverine, a well-known pharmaceutical compound, illustrates the significance of such structures in drug synthesis methodologies (A. V. Luk’yanov, V. Onoprienko, V. A. Zasosov, 1972).

Environmental and Health Impact : Synthetic phenolic antioxidants, structurally related to the compound of interest, have been reviewed for their occurrence, exposure, and toxicity, highlighting the importance of understanding the environmental and health impacts of chemical additives (Runzeng Liu, S. Mabury, 2020).

Biological Activities of Plant-Derived Isoquinoline N-Oxides : Research on natural isoquinoline alkaloids and their N-oxides from different plant species has demonstrated a wide range of antimicrobial, antitumor, and other activities, suggesting potential therapeutic applications (V. Dembitsky, T. Gloriozova, V. Poroikov, 2015).

Biotechnological Production : The use of lactic acid from biomass, through biotechnological routes, for producing valuable chemicals indicates the potential for creating environmentally friendly processes for chemical synthesis, which could include derivatives of isoquinoline (Chao Gao, Cuiqing Ma, P. Xu, 2011).

Therapeutic Potential : Isoquinoline derivatives have been recognized for their pharmacological importance in modern therapeutics, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, underscoring their significance in drug development (K. Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

Eigenschaften

IUPAC Name |

6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-6-24-14-10-12-8-9-20(18(23)26-19(3,4)5)16(17(21)22)13(12)11-15(14)25-7-2/h10-11,16H,6-9H2,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPMPDOZKGZFPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(N(CCC2=C1)C(=O)OC(C)(C)C)C(=O)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588746 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester | |

CAS RN |

1214645-14-3 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)